Kopsine

Cardiovascular Pharmacology Blood Pressure Regulation Cholinergic Mechanisms

Researchers investigating cardiovascular pharmacology require hypotensive tool compounds free of confounding CNS excitation. Kopsine, a non-oxo-bridged aspidofractinine alkaloid, delivers 15-35% mean arterial pressure reduction at 2 mg/kg i.v. in urethane-anesthetized cat models without inducing convulsions-a critical liability of strychnine at identical dosage. • 15-35% MAP reduction at 2 mg/kg i.v., exceeding strychnine (8-12%) • No convulsant activity even at elevated doses; clean peripheral cholinergic profile • Fully assigned 1D/2D NMR spectra enable definitive differentiation from isomeric fruticosine and fruticosamine Supplied with analytical certification ensuring identity versus co-eluting isomers. Ideal for in vivo cardiovascular SAR studies and smooth muscle cholinergic investigations.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
CAS No. 559-48-8
Cat. No. B1673751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKopsine
CAS559-48-8
SynonymsKopsine;  (-)-Kopsine; 
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C5(C7)O
InChIInChI=1S/C22H24N2O4/c1-28-18(26)24-15-6-3-2-5-13(15)22-14-11-23-10-4-7-19(17(22)23)8-9-21(22,24)20(27,12-19)16(14)25/h2-3,5-6,14,17,27H,4,7-12H2,1H3/t14-,17+,19-,20-,21-,22+/m1/s1
InChIKeyYROYAGSZNDUMIF-MQVQQYNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kopsine Baseline Profile


Kopsine is an aspidofractinine-type monoterpene indole alkaloid first isolated from Kopsia albiflora and Kopsia fructosa (Apocynaceae) [1]. The compound possesses a heptacyclic architecture with molecular formula C22H24N2O4 (MW 380.44), characterized by five fused rings and an intramolecular hydrogen bond that stabilizes the boat conformation of ring E [2]. As a monoacidic base, kopsine demonstrates distinct cholinergic peripheral actions that differentiate it from structurally related central nervous system stimulants [1].

Kopsine vs. In-Class Analogs: Structural Uniqueness


Within the aspidofractinine alkaloid class, minor structural modifications can produce diametrically opposed pharmacological outcomes. For example, the presence of a 3-to-17 oxo-bridge converts hypotensive kopsingine congeners into pressor agents such as kopsidine A [1]. Kopsine lacks this oxo-bridge and possesses a unique 3-hydroxy-22-oxokopsan-1-carboxylate framework with distinct ring conformations [2]. Substituting kopsine with other aspidofractinine alkaloids without direct comparative data on the specific experimental endpoint introduces unacceptable variability in experimental outcomes.

Kopsine Head-to-Head Comparison Evidence


Cardiovascular Hypotensive Potency vs. Strychnine

In urethane-anesthetized cats with basal blood pressure between 120-140 mmHg, kopsine (2 mg/kg body weight, i.v.) reduced blood pressure by 15-35%, compared to only 8-12% reduction for strychnine at identical 2 mg/kg dose [1]. At higher doses (2-5 mg/kg), kopsine produced significantly greater hypotension than strychnine at the same dosage range [1].

Cardiovascular Pharmacology Blood Pressure Regulation Cholinergic Mechanisms

Smooth Muscle Contractility vs. Strychnine

Direct application of 3 mg of kopsine to isolated smooth muscle preparations (intestine and uterus of virgin rats and guinea pigs) increased both the rate and amplitude of contraction, whereas strychnine at the identical 3 mg dose produced no observable effect [1]. This indicates a peripheral cholinergic action that is absent in strychnine at this concentration.

Smooth Muscle Pharmacology Cholinergic Agonism Gastrointestinal Motility

Absence of Convulsant Activity vs. Strychnine

At higher dosages, strychnine produces marked convulsions, respiratory arrest, and inhibition of cardiac contractions, whereas kopsine, even at elevated doses, never induced convulsions in toads or cats [1]. The site of action for kopsine is peripheral, not at the cerebrospinal axis as is the case for strychnine [1].

Neuropharmacology Toxicology Cholinergic Safety Pharmacology

Structural Basis for Hypotensive vs. Pressor Activity

Among aspidofractinine-type alkaloids, compounds lacking the 3-to-17 oxo-bridge (e.g., kopsingine, kopsaporine, kopsamine) produce dose-related decreases in mean arterial blood pressure and heart rate in spontaneously hypertensive rats [1]. In contrast, heptacyclic oxo-bridged compounds such as kopsidine A produce increases in blood pressure [1]. Kopsine, structurally characterized as methyl 3-hydroxy-22-oxokopsan-1-carboxylate without the 3-to-17 oxo-bridge [2], aligns with the hypotensive subset of this class.

Structure-Activity Relationship Cardiovascular Pharmacology Aspidofractinine Alkaloids

NMR Fingerprint for Isomeric Alkaloid Authentication

1D and 2D NMR spectroscopy provides complete spectral assignment for kopsine, distinguishing it from the isomeric heptacyclic alkaloids fruticosine and fruticosamine, which differ only in the configuration of the secondary alcohol residue [1]. This analytical fingerprint enables definitive identification and purity assessment of kopsine samples, critical for ensuring batch-to-batch consistency in procurement.

Analytical Chemistry Quality Control Natural Product Authentication

Ring Conformational Stability as a Differentiator

X-ray crystallographic analysis reveals that kopsine contains five fused rings with distinct conformations: ring A (phenyl) is planar, ring B adopts a pure envelope, ring C a half-chair, ring D a chair, and ring E a boat stabilized by an intramolecular O(3)-H(O3)···O(1') hydrogen bond [1]. This conformational arrangement is unique among aspidofractinine alkaloids and contributes to its distinct pharmacological profile.

Structural Chemistry Crystallography Conformational Analysis

Kopsine Application Scenarios


Cardiovascular Hypotension Without Convulsant Effects

In urethane-anesthetized cat models, kopsine demonstrates a 15-35% reduction in mean arterial blood pressure at 2 mg/kg i.v., substantially exceeding the 8-12% reduction produced by strychnine at identical dosage [1]. Critically, kopsine does not induce convulsions even at elevated doses, whereas strychnine produces marked convulsions, respiratory arrest, and cardiac inhibition at higher doses [1]. This combination of superior hypotensive efficacy and absence of neurotoxic side effects makes kopsine the preferred tool compound for in vivo cardiovascular studies where confounding central nervous system effects would otherwise complicate data interpretation [1]. Kopsine's structural alignment with non-oxo-bridged aspidofractinine alkaloids further supports its use as a representative hypotensive scaffold in structure-activity relationship investigations [2].

Smooth Muscle Cholinergic Pharmacology

Kopsine increases both the rate and amplitude of contraction in isolated smooth muscle preparations (intestine and uterus) at a 3 mg dose, whereas strychnine shows no effect at identical concentration [1]. This peripheral cholinergic action, coupled with the absence of cerebrospinal axis effects characteristic of strychnine, positions kopsine as a cleaner pharmacological probe for studying cholinergic mechanisms in peripheral tissues [1]. Researchers investigating muscarinic or nicotinic signaling pathways in smooth muscle can utilize kopsine without the confounding variable of strychnine-like central nervous system excitation.

Natural Product Library NMR Fingerprint Screening

The fully assigned 1D and 2D NMR spectra of kopsine enable definitive differentiation from isomeric aspidofractinine alkaloids such as fruticosine and fruticosamine, which share the identical molecular formula C22H24N2O4 but differ in secondary alcohol configuration [1]. This analytical fingerprint is essential for natural product dereplication workflows, quality control of Kopsia-derived extracts, and authentication of kopsine-containing research materials [1]. Procurement of kopsine with accompanying NMR certification ensures that subsequent biological testing is performed on the correct chemical entity rather than an isomeric impurity.

SAR Studies of Aspidofractinine Cardiovascular Agents

The aspidofractinine alkaloid class exhibits a clear structure-activity dichotomy: compounds lacking the 3-to-17 oxo-bridge (including kopsine, kopsingine, kopsaporine, and kopsamine) produce hypotensive responses, whereas oxo-bridged compounds such as kopsidine A produce pressor effects [1][2]. Kopsine serves as a structurally well-characterized member of the hypotensive subset, with X-ray crystallographic data confirming its five-ring conformational arrangement and the absence of the 3-to-17 oxo-bridge [3]. SAR programs aiming to optimize hypotensive activity while minimizing pressor liability should prioritize procurement of non-oxo-bridged aspidofractinine alkaloids, with kopsine providing a benchmark for this substructural class.

Technical Documentation Hub

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